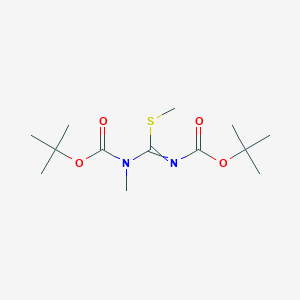

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea

CAS No.: 215175-55-6

Cat. No.: VC2682329

Molecular Formula: C13H24N2O4S

Molecular Weight: 304.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215175-55-6 |

|---|---|

| Molecular Formula | C13H24N2O4S |

| Molecular Weight | 304.41 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate |

| Standard InChI | InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3 |

| Standard InChI Key | UQWHBUZJEFLAHC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC |

| Canonical SMILES | CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC |

Introduction

Chemical Structure and Properties

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea belongs to the class of isothioureas, characterized by the presence of a thiourea functional group. The compound is distinguished by two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the isothiourea moiety, along with two methyl substituents at positions 1 and 2. This unique structural arrangement contributes to its specialized reactivity and applications in synthetic chemistry.

Physical and Chemical Characteristics

The compound possesses specific chemical characteristics that define its behavior in various reactions and applications. These properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 215175-55-6 |

| Molecular Formula | C13H24N2O4S |

| Molecular Weight | 304.41 g/mol |

| Structure | Isothiourea with two Boc protecting groups and two methyl substituents |

| IUPAC Name | tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylcarbonimidoyl]carbamate |

| Appearance | Not specified in available data |

| Solubility | Typically soluble in common organic solvents (chloroform, DCM, THF) |

The presence of the two Boc groups significantly influences the compound's chemical behavior, providing protection for the reactive nitrogen centers while allowing for controlled reactivity at other positions. This structural feature is essential for its application in selective synthetic transformations.

Synthesis Methodologies

Standard Synthetic Routes

Applications in Organic Synthesis

Role as a Guanidinylating Agent

Mechanism of Action

Reaction Mechanisms

The mechanism of action of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea in guanidinylation reactions typically follows a nucleophilic substitution pathway. The process involves:

-

Initial nucleophilic attack by the substrate (commonly an amine) on the electrophilic carbon of the isothiourea

-

Formation of a tetrahedral intermediate

-

Elimination of the thiomethyl leaving group

-

Generation of the protected guanidine product

This mechanistic pathway allows for the controlled transfer of the guanidine moiety while maintaining the Boc protection, which can be selectively removed in subsequent steps if required.

Factors Affecting Reactivity

The reactivity of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea is influenced by several factors:

| Factor | Effect on Reactivity |

|---|---|

| Boc protecting groups | Moderate steric hindrance; electronic effects on N-reactivity |

| Methyl substituents | Influence on isothiourea electrophilicity; steric considerations |

| Substrate nucleophilicity | Determines reaction rate and efficiency |

| Reaction solvent | Affects stabilization of charged intermediates |

| Temperature | Controls reaction kinetics and selectivity |

| Catalysts/additives | Can enhance reaction efficiency or selectivity |

Understanding these factors is essential for optimizing reactions involving this compound and predicting its behavior in complex synthetic contexts.

Comparison with Related Compounds

Structural Analogues

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea shares structural similarities with several related compounds, most notably other protected isothioureas used in organic synthesis. The key differences typically lie in:

-

The substitution pattern on the isothiourea core

-

The nature and number of protecting groups

-

The presence and position of additional functional groups

These structural variations result in different reactivity profiles, making each compound suitable for specific synthetic applications.

Comparative Reactivity

The presence of two methyl groups and two Boc protecting groups in 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea creates a unique reactivity profile compared to related compounds. The additional methyl groups can influence:

-

The electrophilicity of the isothiourea carbon

-

The steric environment around the reaction center

-

The stability of reaction intermediates

-

The selectivity in multi-functional substrates

These differences must be considered when selecting the appropriate reagent for specific synthetic targets.

Research Applications

Peptide Chemistry

In peptide chemistry, 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea has found applications in:

-

Modification of amino acid side chains

-

Introduction of guanidine functionalities in peptide mimetics

-

Development of arginine analogues with altered properties

-

Creation of peptidomimetics with enhanced stability or binding characteristics

These applications leverage the compound's ability to introduce protected guanidine groups selectively, which can then be deprotected under appropriate conditions to reveal the guanidine functionality.

Pharmaceutical Development

The use of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea in pharmaceutical development stems from its role in introducing guanidine functionalities, which are crucial in various biochemical processes and drug development pathways. Specific applications include:

-

Synthesis of enzyme inhibitors targeting proteases and kinases

-

Development of receptor modulators, particularly for ion channels

-

Creation of compounds that interact with nucleic acids

-

Preparation of antimicrobial and antiviral agents

The guanidine group introduced using this compound often serves as a key pharmacophore in drug molecules, facilitating specific interactions with biological targets.

Analytical Considerations

Spectroscopic Characterization

The identification and purity assessment of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly through proton (¹H) and carbon (¹³C) NMR

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, especially the carbonyl stretching frequencies of the Boc groups

-

Mass Spectrometry (MS): Confirms molecular weight and can provide fragmentation patterns characteristic of the compound

-

UV-Visible Spectroscopy: May provide information about electronic transitions, though typically less diagnostic for this class of compounds

These analytical methods collectively confirm the identity, structure, and purity of the compound, which is essential for ensuring its effectiveness in synthetic applications.

Chromatographic Analysis

Chromatographic techniques are commonly employed for both analytical and preparative purposes:

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and potential isolation

-

Thin-Layer Chromatography (TLC): Employed for reaction monitoring and preliminary purity assessment

-

Gas Chromatography (GC): Less commonly used due to the compound's thermal characteristics

The optimization of chromatographic conditions is crucial for accurate analysis and effective purification of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea.

Future Research Directions

Emerging Applications

Future research involving 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea may explore:

-

Novel catalytic applications in organic synthesis

-

Integration into solid-phase synthesis methodologies

-

Development of more selective guanidinylation protocols

-

Applications in materials science and polymer chemistry

These emerging areas represent potential expansions of the compound's utility beyond its current applications in medicinal chemistry and organic synthesis.

Synthetic Methodology Improvements

Ongoing research may focus on improving the synthesis and application of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea through:

-

Development of more efficient and environmentally friendly synthetic routes

-

Discovery of novel catalysts that enhance reactivity or selectivity

-

Application of flow chemistry and other modern synthetic techniques

-

Exploration of green chemistry approaches to reduce environmental impact

These advancements would potentially enhance the accessibility and utility of this valuable synthetic reagent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume